REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH2:8]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH2:9][CH2:10][CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].N(C(C)(C)C#N)=NC(C)(C)C#N.C(S)CCCCCCCCCCC>>[CH2:8]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH2:9][CH2:10][CH3:11].[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:5.6.7|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
442 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)=O
|
Name
|
|
Quantity
|
442 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Type
|
CUSTOM
|
Details
|
Because of the high viscosity of the product, stirring in the reaction vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Each portion was only added after an exotherm
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
The polymer material was removed from the reactor
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
without stirring for 2 hours at 120° C
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |